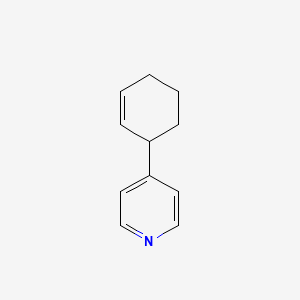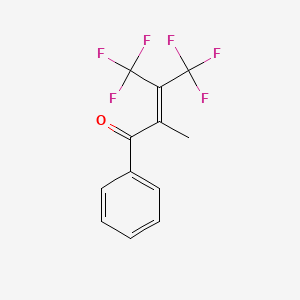
4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one typically involves the condensation of phenylacetone with trifluoroacetone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using reagents like sodium methoxide or lithium diisopropylamide.
Scientific Research Applications
4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethyl groups play a crucial role.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one can be compared with other trifluoromethyl-containing compounds, such as:
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in structure but lacks the additional trifluoromethyl group, resulting in different reactivity and applications.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group instead of a phenyl group, leading to variations in chemical behavior and uses.
4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acid: An acid derivative with distinct properties and applications in different chemical contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various scientific and industrial applications.
Properties
CAS No. |
35444-12-3 |
|---|---|
Molecular Formula |
C12H8F6O |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C12H8F6O/c1-7(9(19)8-5-3-2-4-6-8)10(11(13,14)15)12(16,17)18/h2-6H,1H3 |
InChI Key |
FNFWBJPDQJXMNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(F)(F)F)C(F)(F)F)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


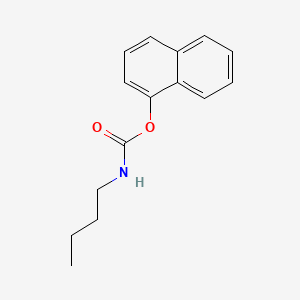
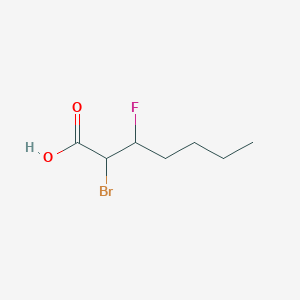
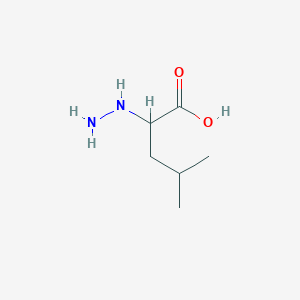
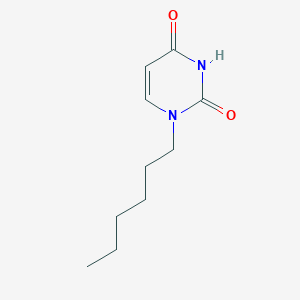
![2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13994921.png)
![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)
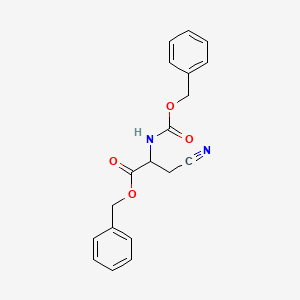
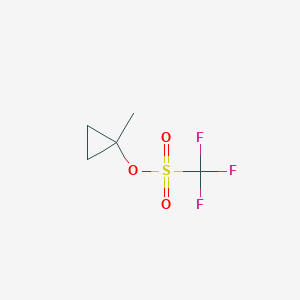

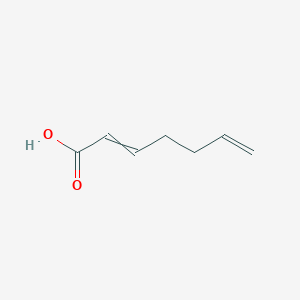


![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
